Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate
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Overview
Description
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate is a chemical compound that belongs to the class of carbamates. It features a thiophene ring substituted with a chlorine atom and a methoxyethyl group, making it a unique and versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Chlorination: The thiophene ring is then chlorinated using reagents such as sulfuryl chloride or thionyl chloride under controlled conditions.
Carbamate Formation: The chlorinated thiophene is reacted with methyl isocyanate in the presence of a base like triethylamine to form the carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time.
Purification: Using techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure but differ in their substituents.
Carbamates: Other carbamate compounds with different substituents on the nitrogen or carbon atoms.
Uniqueness
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate is unique due to its specific combination of a chlorinated thiophene ring and a methoxyethyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate is a synthetic compound that belongs to the carbamate class, characterized by its unique structural features, including a chlorothiophene moiety and a methoxyethyl group. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12ClNO3S
- Molecular Weight : 249.72 g/mol
- CAS Number : 2034256-71-6
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, influencing various biochemical pathways relevant to disease processes.
Antimicrobial Properties
Studies have shown that this compound has efficacy against a range of microbial pathogens. The proposed mechanism includes:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for microbial metabolism.
- Membrane Disruption : It could disrupt microbial cell membranes, leading to cell death.
Anticancer Activity
This compound has been investigated for its potential in cancer therapy. Key findings include:
- Cell Proliferation Inhibition : Research indicates that the compound can inhibit the proliferation of various cancer cell lines.
- Apoptosis Induction : It may induce programmed cell death in cancer cells through specific signaling pathways.
The biological effects of this compound are attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in:
- Signal Transduction Pathways : Affecting cellular responses to growth factors and hormones.
- Gene Expression : Modulating the expression of genes involved in cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.
Study 2: Anticancer Potential
In a study published in Cancer Research, researchers investigated the anticancer effects of the compound on human breast cancer cells. The study found:
Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
Compound (10 µM) | 65 | 30 |
Compound (50 µM) | 30 | 70 |
The results indicate that higher concentrations of the compound significantly reduced cell viability and increased apoptosis rates.
Properties
IUPAC Name |
methyl N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-13-6(5-11-9(12)14-2)7-3-4-8(10)15-7/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKHCMKJIRYEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OC)C1=CC=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.